molecular formula C8H8F2N4 B1317350 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 925146-05-0

6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B1317350
CAS RN: 925146-05-0
M. Wt: 198.17 g/mol
InChI Key: AYJQMIJIWOTSNM-UHFFFAOYSA-N
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Description

“6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine” is a chemical compound with the molecular formula C8H8F2N4. Its molecular weight is 198.173 Da . It’s a solid or liquid substance .


Synthesis Analysis

The synthesis of compounds similar to “6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine” involves difluoromethylation processes based on X–CF2H bond formation . The last decade has seen an increase in metal-based methods that can transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes .


Molecular Structure Analysis

The molecular structure of “6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine” is based on its molecular formula C8H8F2N4. The InChI code for this compound is 1S/C6H6F2N2/c7-6(8)5-2-1-4(9)3-10-5/h1-3,6H,9H2 .


Physical And Chemical Properties Analysis

“6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine” is a solid or liquid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Medicinal Chemistry: Biomedical Applications

The pyrazolo[3,4-b]pyridine scaffold, to which the compound belongs, is significant in medicinal chemistry . These compounds are structurally similar to purine bases and have been synthesized in large numbers for their potential biomedical applications. They are studied for their therapeutic properties and could be involved in the development of new medications.

Organic Synthesis: Late-stage Difluoromethylation

6-(Difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: can be utilized in organic synthesis, particularly in late-stage difluoromethylation processes . This technique is valuable for introducing difluoromethyl groups into molecules, which can significantly alter their physical, chemical, and biological properties, making them relevant for pharmaceuticals and agrochemicals.

Protein Chemistry: Site-selective Modification

The difluoromethyl group present in the compound can be used for the precise site-selective installation onto large biomolecules, such as proteins . This application is essential for creating modified proteins with altered functions or properties, which can be used in research or therapeutic contexts.

Chemical Biology: Hydrogen-bond Donor Properties

Studies have indicated that compounds bearing a CF2H group, like our compound of interest, are better hydrogen-bond donors than their methylated analogues . This property is significant in chemical biology, as hydrogen bonding plays a critical role in molecular recognition and interaction, influencing the behavior of biological molecules.

Material Science: Tuning Properties of Heterocycles

The diverse substitution patterns available for heterocyclic compounds like 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine allow for the tuning of properties for the discovery of new materials . These materials could have applications in various industries, including electronics and photonics.

Environmental Chemistry: Non-ozone Depleting Agents

In environmental chemistry, the compound’s derivatives can be used in reactions as non-ozone depleting difluorocarbene reagents . This is crucial for developing environmentally friendly chemical processes and materials.

Process Chemistry: Streamlining Pharmaceutical Production

The advancements in difluoromethylation techniques, where the compound can play a role, have streamlined the production of molecules of pharmaceutical relevance . This has implications for process chemistry, making the manufacturing of drugs more efficient and cost-effective.

Safety and Hazards

The safety information for “6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine” indicates that it has several hazard statements including H302, H314, H317, H330, H341, H360, H372, and H411 . The precautionary statements include P201, P260, P273, P280, P284, and P305+P351+P338 .

properties

IUPAC Name

6-(difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N4/c1-3-2-4(6(9)10)12-8-5(3)7(11)13-14-8/h2,6H,1H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJQMIJIWOTSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NNC(=C12)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586327
Record name 6-(Difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

CAS RN

925146-05-0
Record name 6-(Difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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